(2-Fluoro-5-(trifluoromethoxy)phenyl)methanamine hydrochloride
Description
(2-Fluoro-5-(trifluoromethoxy)phenyl)methanamine hydrochloride is a fluorinated benzylamine derivative with a primary amine group attached to a substituted aromatic ring. The phenyl ring features a fluorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications .
It is commonly utilized as a building block in drug discovery, particularly in the synthesis of kinase inhibitors or serotonin receptor modulators .
Properties
IUPAC Name |
[2-fluoro-5-(trifluoromethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO.ClH/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12;/h1-3H,4,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPAFDVBDSNENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves the introduction of the fluorine and trifluoromethoxy groups onto an aromatic ring, followed by the formation of the methanamine group. Common synthetic routes include:
Nucleophilic Aromatic Substitution (SNAr): This method involves the substitution of a leaving group on an aromatic ring with a nucleophile, such as a fluoride ion, under basic conditions.
Electrophilic Aromatic Substitution (SEAr):
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Due to the electron-withdrawing nature of the trifluoromethoxy group, (2-Fluoro-5-(trifluoromethoxy)phenyl)methanamine hydrochloride can undergo nucleophilic substitution reactions. For example:
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Reaction with Alkyl Halides: The amine can react with various alkyl halides to form secondary or tertiary amines.
Electrophilic Aromatic Substitution
The presence of both fluorine and trifluoromethoxy groups makes this compound susceptible to electrophilic aromatic substitution reactions, which may include:
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Halogenation: The compound can be halogenated further at available positions on the aromatic ring.
Deprotonation Reactions
In basic conditions, the amine group can be deprotonated, leading to increased nucleophilicity which can facilitate further reactions such as:
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Formation of Amides: Reacting with acyl chlorides or anhydrides.
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Research Findings and Applications
Research has indicated that compounds similar to this compound exhibit significant biological activity, particularly in drug development targeting various diseases. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it an attractive candidate for pharmacological studies.
The compound this compound demonstrates diverse reactivity owing to its unique chemical structure. Its ability to participate in various chemical reactions positions it as a valuable compound in synthetic organic chemistry and medicinal applications.
Scientific Research Applications
Medicinal Chemistry
In the realm of medicinal chemistry, (2-Fluoro-5-(trifluoromethoxy)phenyl)methanamine hydrochloride is investigated for its potential as a therapeutic agent. Its derivatives are being explored for:
- Enzyme Inhibition : The compound serves as a scaffold for designing inhibitors targeting various enzymes implicated in disease pathways. For instance, studies have focused on its role as a GLS1 inhibitor in cancer treatment, indicating promising anti-tumor activity .
- Receptor Modulation : The compound's structural features allow it to interact selectively with serotonin receptors (5-HT2AR), which are critical in mood regulation and other neurological functions. Research indicates that modifications to the trifluoromethoxy group can significantly enhance binding affinity and selectivity .
Biological Research
In biological applications, this compound is utilized to elucidate the effects of trifluoromethoxy substituents on biological systems:
- Pharmacodynamics : Studies have shown that the trifluoromethoxy group can influence the pharmacokinetics of drug candidates by enhancing their metabolic stability and bioavailability .
- Structure-Activity Relationships (SAR) : Research has demonstrated that variations in the substituents on the phenyl ring significantly affect receptor activity, providing insights into how structural modifications can optimize therapeutic efficacy .
Industrial Applications
The industrial sector leverages this compound for its unique chemical properties:
- Specialty Chemicals Production : The compound is used as an intermediate in synthesizing specialty chemicals, including coatings and adhesives. Its ability to improve adhesion properties makes it valuable in material science applications.
- Synthesis of Complex Molecules : It acts as a precursor in the synthesis of more complex organic molecules due to its reactive functional groups. This utility is particularly important in developing agrochemicals and other fine chemicals.
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of (2-Fluoro-5-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Salt Form | Key Properties |
|---|---|---|---|---|---|
| (2-Fluoro-5-(trifluoromethoxy)phenyl)methanamine hydrochloride | C₈H₈ClF₄NO | 245.45 | 2-F, 5-OCF₃ | Hydrochloride | High solubility in polar solvents; electron-withdrawing substituents reduce amine basicity (pKa ~8.5) |
| (2-Fluoro-4-(trifluoromethoxy)phenyl)methanamine | C₈H₇F₄NO | 221.14 | 2-F, 4-OCF₃ | Free base | Lower solubility in water; altered dipole due to substituent position |
| 2-Methyl-5-(trifluoromethoxy)benzylamine (Thermo Scientific) | C₉H₁₀F₃NO | 205.18 | 2-CH₃, 5-OCF₃ | Free base | Increased lipophilicity (logP ~2.1) due to methyl group |
| 1-[3,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride | C₉H₈ClF₆N | 295.61 | 3-CF₃, 5-CF₃ | Hydrochloride | Strong electron-withdrawing effects; lower basicity (pKa ~7.8) |
| 1-[7-bromo-5-(trifluoromethoxy)-1-benzofuran-2-yl]methanamine hydrochloride | C₁₀H₈BrClF₃NO₂ | 370.53 | Benzofuran core; 7-Br, 5-OCF₃ | Hydrochloride | Planar aromatic system; reduced solubility compared to phenyl analogs |
Key Observations :
Pharmacological and Industrial Relevance
- Target Compound : Used in fragment-based drug discovery for its balanced polarity and ability to penetrate lipid membranes. Its fluorine and -OCF₃ groups are favorable in CNS-targeting agents .
- Benzofuran Analog: The rigid benzofuran core () may enhance selectivity for enzymes like monoamine oxidases but reduces metabolic stability .
- Methyl-Substituted Analog : The methyl group () increases lipophilicity, making it suitable for agrochemical applications (e.g., pesticide intermediates) .
Biological Activity
(2-Fluoro-5-(trifluoromethoxy)phenyl)methanamine hydrochloride, with CAS number 2459963-15-4, is a fluorinated aromatic amine that has garnered attention due to its potential biological activities. This compound features a trifluoromethoxy group, which is known to enhance the pharmacological properties of various drugs. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H8ClF4NO
- Molecular Weight : 245.6 g/mol
- Purity : 97%
- IUPAC Name : this compound
- Log P (octanol-water partition coefficient) : 2.15, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems .
The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the trifluoromethoxy group is hypothesized to enhance binding affinity and selectivity for certain receptors.
Key Mechanisms:
- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter receptors, particularly in the serotonergic system.
- Enzyme Inhibition : There are indications that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Biological Activity Studies
Recent literature provides insights into the biological activities associated with this compound:
Antidepressant-like Effects
A study investigated the effects of related compounds on serotonin receptors, revealing that modifications in the fluorinated phenyl ring significantly influenced receptor binding and activity. This suggests potential antidepressant-like effects for this compound due to its structural similarities .
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures exhibit significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific IC50 values for these activities are still under investigation but indicate promising anticancer properties .
Case Studies and Research Findings
- Case Study on Serotonin Receptors :
- Anticancer Activity :
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes are commonly employed to synthesize (2-Fluoro-5-(trifluoromethoxy)phenyl)methanamine hydrochloride?
The compound is typically synthesized via reductive amination of 2-fluoro-5-(trifluoromethoxy)benzaldehyde using ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride. The hydrochloride salt is formed by treating the free base with HCl gas or concentrated hydrochloric acid. Solvent systems such as tetrahydrofuran (THF) and triethylamine (Et₃N) are often used to optimize reaction efficiency, as demonstrated in analogous phosphazene syntheses . Purification involves column chromatography followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Advanced: How can reaction yields be maximized in the presence of competing side reactions (e.g., dehalogenation)?
Competing dehalogenation of the fluoro or trifluoromethoxy groups can be mitigated by:
- Low-temperature conditions : Performing reactions at −5°C to 0°C reduces unwanted cleavage, as shown in Grignard-mediated syntheses of trifluoromethylphenyl derivatives .
- Catalyst screening : Palladium-based catalysts with bulky ligands (e.g., XPhos) suppress β-hydride elimination.
- Real-time monitoring : Thin-layer chromatography (TLC) or in situ IR spectroscopy identifies intermediates, allowing rapid adjustment of stoichiometry or pH .
Basic: What analytical techniques are critical for structural validation?
- NMR spectroscopy : ¹⁹F NMR confirms fluorine environment integrity (δ −55 to −60 ppm for CF₃O groups), while ¹H/¹³C NMR verifies methanamine proton coupling and aromatic substitution patterns .
- High-resolution mass spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]⁺ calculated for C₈H₇F₄NOCl: 244.0152) .
- X-ray crystallography : Resolves stereochemical ambiguities, as applied to related phenylmethanamine hydrochlorides .
Advanced: How do electronic effects of fluorine and trifluoromethoxy groups influence stability during long-term storage?
The electron-withdrawing trifluoromethoxy group increases hydrolytic stability but may enhance sensitivity to UV-induced radical degradation. Recommended storage conditions include:
- Temperature : −20°C in amber vials under argon .
- Desiccants : Silica gel packets to prevent HCl liberation via moisture absorption.
- Stability testing : Accelerated studies (40°C/75% RH for 4 weeks) predict shelf-life, with HPLC monitoring for decomposition products .
Basic: What safety protocols are advised for handling this compound?
- PPE : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential amine toxicity .
- Spill management : Neutralize with 5% acetic acid, then adsorb with vermiculite .
- Waste disposal : Incinerate in a licensed facility with alkaline scrubbers to minimize HF emissions.
Advanced: How is this compound utilized in bioorthogonal chemistry for targeted drug delivery?
The primary amine enables conjugation via:
- Tetrazine ligation : Reaction with trans-cyclooctene (TCO)-modified biomolecules, as demonstrated for (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride in click chemistry applications .
- Schiff base formation : Condensation with ketone-containing ligands for pH-responsive drug release.
- SAR optimization : Fluorine substitution improves blood-brain barrier penetration in CNS drug candidates .
Advanced: How can contradictory ¹⁹F NMR data across studies be reconciled?
Discrepancies in chemical shifts arise from:
- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift δ values by 2–3 ppm.
- Referencing : Use CFCl₃ as an external standard (δ 0 ppm) for consistency.
- Computational validation : Density functional theory (DFT) calculations of shielding constants align experimental and theoretical data .
Basic: What solvent systems are optimal for pharmacological assays?
- Polar aprotic solvents : DMSO or DMF dissolve the compound at >50 mg/mL.
- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 with 10% ethanol enhances solubility to 5–10 mg/mL .
- Avoidance of chlorinated solvents : Dichloromethane may induce amine degradation via SN2 pathways .
Advanced: What strategies resolve low reproducibility in biological activity assays?
- Batch standardization : Ensure consistent salt content (e.g., 99.0–101.0% HCl via titration) .
- Aggregation testing : Dynamic light scattering (DLS) identifies nanoaggregates that may skew IC₅₀ values.
- Positive controls : Compare with structurally validated analogs like (2-(trifluoromethoxy)phenyl)methanamine .
Basic: How is purity assessed before use in kinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
